2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]
Description
The compound 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide] is a bis-azo dye characterized by a central 3,3'-dichlorobiphenyl core linked to two azo groups. Each azo group is further connected to a 3-oxobutyramide moiety substituted with a 4-methoxyphenyl group. This structure confers strong conjugation and light absorption properties, making it suitable for applications in dyes and pigments. The dichloro substituents enhance electronic stability, while the methoxy groups improve solubility in polar solvents compared to non-polar analogs .
Properties
IUPAC Name |
2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30Cl2N6O6/c1-19(43)31(33(45)37-23-7-11-25(47-3)12-8-23)41-39-29-15-5-21(17-27(29)35)22-6-16-30(28(36)18-22)40-42-32(20(2)44)34(46)38-24-9-13-26(48-4)14-10-24/h5-18,31-32H,1-4H3,(H,37,45)(H,38,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYOHJMBDBVTMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30Cl2N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865611 | |
| Record name | C.I. Pigment Yellow 170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
689.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31775-16-3 | |
| Record name | 2,2′-[(3,3′-Dichloro[1,1′-biphenyl]-4,4′-diyl)bis(2,1-diazenediyl)]bis[N-(4-methoxyphenyl)-3-oxobutanamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31775-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(2,1-diazenediyl))bis(N-(4-methoxyphenyl)-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031775163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(4-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide] is a synthetic azo dye that has garnered attention due to its potential biological activities. Azo compounds are known for their diverse applications in various fields, including textiles and pharmaceuticals, owing to their vivid colors and biological properties. This article delves into the biological activity of this specific compound, examining its antimicrobial, anticancer, and other relevant pharmacological effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as:
- Molecular Formula : C36H34Cl2N6O6
- Molecular Weight : 717.6 g/mol
- CAS Number : 31775-20-9
Structural Features
The compound features a biphenyl core with dichloro substitutions and azo linkages, which are characteristic of many biologically active dyes. The presence of functional groups such as methoxy and amide enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Boiling Point | 858.8 ± 65.0 °C (Predicted) |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) |
| LogP | 1.1 at 23°C and pH 7 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of azo compounds, including those similar to our target compound. The antimicrobial efficacy can be assessed through methods such as the agar well diffusion technique.
Case Study: Antimicrobial Screening
In a study involving various azo derivatives, it was found that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds tested : Various azo derivatives
- Pathogens : Escherichia coli, Staphylococcus aureus, Candida albicans
- Minimum Inhibitory Concentrations (MIC) : Ranged from 3.9 µg/mL to 21.9 µg/mL depending on the compound.
These findings suggest that modifications in the azo structure can lead to enhanced antimicrobial activity, potentially applicable to our compound.
Anticancer Activity
The anticancer potential of azo dyes has been a subject of extensive research, focusing on their ability to induce cytotoxic effects in various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several azo compounds on human cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma):
- Cell Lines Tested : HCT-116, MCF-7, HepG2
- Results :
- Compounds exhibited varying degrees of cytotoxicity.
- Notably, some derivatives demonstrated IC50 values lower than standard chemotherapeutics.
This indicates that structural modifications in azo compounds can lead to increased potency against specific cancer types.
The biological activity of azo compounds is often attributed to their ability to interact with cellular components:
- DNA Intercalation : Azo dyes can intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
Electronic Effects : Chloro groups (electron-withdrawing) increase thermal and photochemical stability compared to methoxy (electron-donating) analogs .
Solubility : Methoxy substituents (e.g., 4-methoxyphenyl in the target compound) enhance polar solvent compatibility versus methyl or chloro analogs .
Applications : Dichloro derivatives (e.g., CAS 5468-75-7) exhibit superior colorfastness in polymer matrices, as shown in polyethylene dyeing studies .
Physicochemical and Functional Comparisons
Table 1: Comparative Properties of Selected Analogs
Research Findings:
- Dye Retention : Analog 1 (5468-75-7) demonstrated minimal absorbance loss at 465 nm after 72-hour acetone washing in polyethylene blends, indicating strong polymer-dye interactions .
- Synthetic Flexibility: Bis-hydrazonoyl halide intermediates (e.g., ) are critical for synthesizing azo-linked compounds, though specific pathways for the target compound require further study .
Regulatory and Commercial Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
